molecular formula C6H15N5O*2HCl B555644 D-Arginine amide dihydrochloride CAS No. 203308-91-2

D-Arginine amide dihydrochloride

Cat. No. B555644
M. Wt: 173,22*72,9 g/mole
InChI Key: ULEBESPCVWBNIF-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arginine amide dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N5O . It is used in various studies and applications, particularly those involving the L-arginine/nitric oxide pathway .


Synthesis Analysis

The synthesis of D-Arginine amide dihydrochloride involves several steps. One method involves the hydrogenation of the corresponding pure compounds in methanol/HCl using Pd in activated charcoal as a catalyst . Another method involves the use of enzymes known as coronafacic acid ligases (CfaLs), which have been found to catalyze amide bond formation with a wide range of substrates .


Molecular Structure Analysis

The molecular structure of D-Arginine amide dihydrochloride consists of 6 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

D-Arginine amide dihydrochloride can undergo several types of chemical reactions. For instance, it can be modified using dicarbonyl compounds, a common method to identify functional or reactive arginine residues in proteins .

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : Amino acid-based surfactants, including those derived from arginine, are a promising class of biocompatible and biodegradable surfactants for biomedical applications . They have improved safety profiles that meet the requirements of both physiological and ecological compatibility .
    • Methods of Application : The nature of the amino acid residue, the chirality, and the ability for hydrogen bond formation strongly influences the surface active properties and self-assembly behavior of these surfactants .
    • Results or Outcomes : These surfactants have potential therapeutic applications as antimicrobial agents, drug delivery vehicles, and a promising alternative to viral vectors in gene therapy .
  • Cancer Treatment

    • Summary of Application : Depriving nutrient or non/semi-essential amino acids to which cancerous cells are auxotrophic remains one such promising anticancer strategy . l-Arginine is a semi-essential vital amino acid involved in versatile metabolic processes, signaling pathways, and cancer cell proliferation .
    • Methods of Application : The administration of Arg depriving enzymes (ADE) such as arginase, arginine decarboxylase (ADC), and arginine deiminase (ADI) could be effective in cancer therapy .
    • Results or Outcomes : These therapeutic enzyme treatments induce cell death through inducing autophagy, apoptosis, generation of oxidative species, i.e., oxidative stress, and arresting the progression and expansion of cancerous cells at certain cell cycle checkpoints .

Future Directions

Research into D-Arginine amide dihydrochloride and related compounds is ongoing. Future directions may include the development of therapeutic peptides, which have shown promise in various applications . Additionally, the use of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers presents exciting future possibilities .

properties

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQLFYWIDCFLC-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659607
Record name N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arginine amide dihydrochloride

CAS RN

203308-91-2
Record name N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arginine amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
D-Arginine amide dihydrochloride
Reactant of Route 3
D-Arginine amide dihydrochloride
Reactant of Route 4
D-Arginine amide dihydrochloride
Reactant of Route 5
D-Arginine amide dihydrochloride
Reactant of Route 6
D-Arginine amide dihydrochloride

Citations

For This Compound
1
Citations
LF Neville, I Shalit, PA Warn, MH Scheetz… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
The ability of vancomycin-arginine (Vr) to extend the spectrum of activity of glycopeptides to Gram-negative bacteria was investigated. Its MIC towards Escherichia coli , including β-…
Number of citations: 14 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.